

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

Cat. No.: B595806

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. This technical guide focuses on the specific derivative, **3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine**, providing comprehensive information on its chemical identity, properties, and the broader context of its synthesis and potential applications based on related structures. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Compound Identification and Physicochemical Properties

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a halogenated derivative of the 2,7-dimethylimidazo[1,2-a]pyridine core. The introduction of a bromine atom at the 3-position can significantly influence the compound's physicochemical properties and biological activity, making it a key intermediate for further chemical modifications.

Table 1: Physicochemical Properties of **3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine**

Property	Value	Reference
CAS Number	1335054-56-2	[1]
Molecular Formula	C ₉ H ₉ BrN ₂	[1]
Molecular Weight	225.09 g/mol	[1]
Canonical SMILES	<chem>CC1=CC2=C(N=C1)N=C(C=C2C)Br</chem>	
Storage	Sealed in dry, Room Temperature	[1]

Synthesis and Chemical Reactivity

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α -haloketone. This general approach can be adapted for the synthesis of **3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine**.

Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction. The general protocol is as follows:

- **Reaction Setup:** A solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a reflux condenser.
- **Addition of Reagents:** An α -haloketone (1.1 equivalents) is added to the solution. For the synthesis of the target compound, a brominated α -ketone would be a logical choice.
- **Reaction Conditions:** The reaction mixture is heated to reflux and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is

then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure imidazo[1,2-a]pyridine derivative.

A variety of synthetic strategies for imidazo[1,2-a]pyridines have been reviewed, including condensation reactions, multicomponent reactions, and oxidative couplings, offering a broad toolkit for chemists.^[2]

A potential two-step synthesis workflow for the target compound.

Biological Activity and Therapeutic Potential

While specific biological data for **3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine** is not extensively documented in publicly available literature, the broader class of 2,7-dimethylimidazo[1,2-a]pyridine derivatives has shown significant promise, particularly as antituberculosis agents.

Antituberculosis Activity

Research has demonstrated that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit potent activity against *Mycobacterium tuberculosis*. These compounds have been shown to be effective against both replicating and non-replicating bacteria, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.^[3]

Table 2: In Vitro Antituberculosis Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives

Compound Derivative	Target	MIC ₉₀ (μM)	Reference
Carboxamides	Replicating Mtb	0.4–1.9	^[3]
Carboxamides	Non-replicating Mtb	0.4–1.9	^[3]
Carboxamides	MDR-Mtb	0.07–2.2	^[3]
Carboxamides	XDR-Mtb	0.07–0.14	^[3]

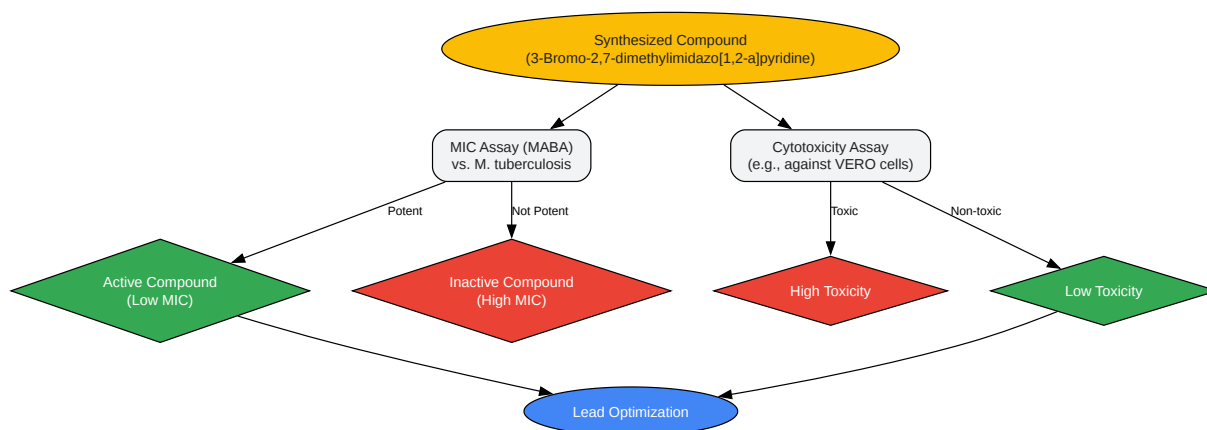
The mechanism of action for some of these compounds has been identified as the inhibition of QcrB, a component of the electron transport chain, which is essential for cellular respiration

and energy production in *M. tuberculosis*.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to determine the antitubercular activity of a compound is the Microplate Alamar Blue Assay (MABA).

- **Preparation of Compound Plates:** The test compounds are serially diluted in a 96-well microplate.
- **Inoculum Preparation:** A culture of *Mycobacterium tuberculosis* (e.g., H37Rv strain) is grown to mid-log phase and then diluted to a standardized concentration.
- **Inoculation:** The bacterial suspension is added to each well containing the test compound. Control wells (no drug) are also included.
- **Incubation:** The plates are incubated at 37°C for a specified period (typically 5-7 days).
- **Addition of Indicator Dye:** A solution of Alamar Blue is added to each well.
- **Reading Results:** After further incubation, the plates are read visually or with a fluorometer. A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.



[Click to download full resolution via product page](#)

A typical workflow for the biological screening of new chemical entities.

Future Directions

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine represents a valuable scaffold for the development of new chemical entities. The bromine atom at the 3-position is a versatile chemical handle that can be utilized for further structural modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

Given the potent antitubercular activity of related compounds, future research should focus on:

- The synthesis and biological evaluation of a series of derivatives of **3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine**.

- Investigation of its activity against a broader panel of bacterial and fungal pathogens.
- Elucidation of its mechanism of action and potential molecular targets.

Conclusion

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine (CAS: 1335054-56-2) is a heterocyclic compound with significant potential for drug discovery. While data on the specific molecule is limited, the well-established biological activity of the 2,7-dimethylimidazo[1,2-a]pyridine core, particularly in the context of tuberculosis, provides a strong rationale for its further investigation. This guide provides a summary of the available information and outlines a path forward for researchers interested in exploring the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine - CAS:1335054-56-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595806#3-bromo-2-7-dimethylimidazo-1-2-a-pyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com